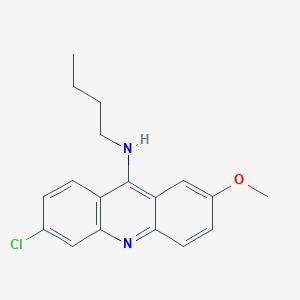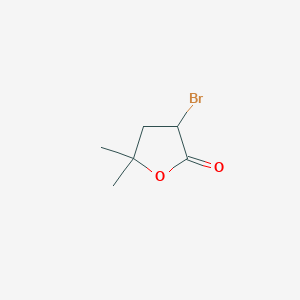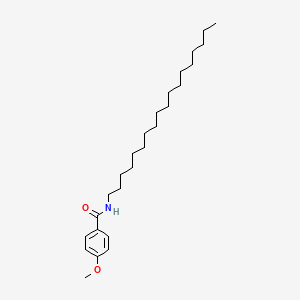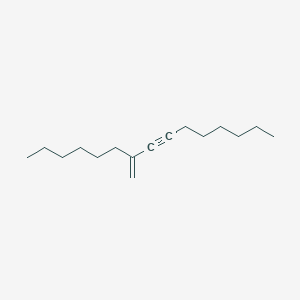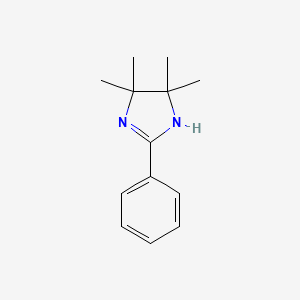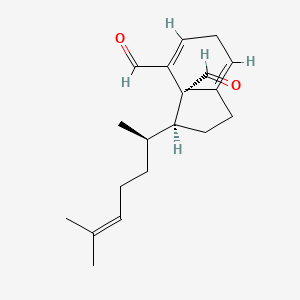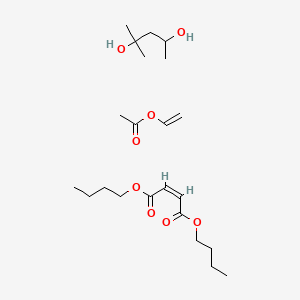![molecular formula C16H8Cl2N2O3 B14473790 1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] CAS No. 65239-08-9](/img/structure/B14473790.png)
1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] is a compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitriles with carboxylic acids to form an amidoxime intermediate, which then undergoes cyclodehydration to yield the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different products depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,2,5-oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar applications but different chemical properties.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.
1,2,3-Oxadiazole: Less commonly studied but still of interest for its unique properties.
Uniqueness
1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] is unique due to its specific substitution pattern and the resulting chemical and biological properties
Propriétés
Numéro CAS |
65239-08-9 |
|---|---|
Formule moléculaire |
C16H8Cl2N2O3 |
Poids moléculaire |
347.1 g/mol |
Nom IUPAC |
[4-(4-chlorobenzoyl)-1,2,5-oxadiazol-3-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C16H8Cl2N2O3/c17-11-5-1-9(2-6-11)15(21)13-14(20-23-19-13)16(22)10-3-7-12(18)8-4-10/h1-8H |
Clé InChI |
GZOXKJKHASNNBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=NON=C2C(=O)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


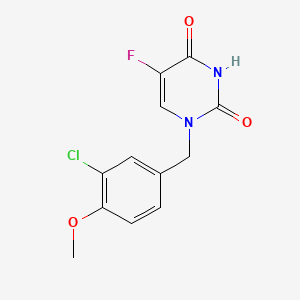
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
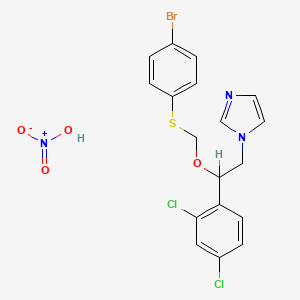
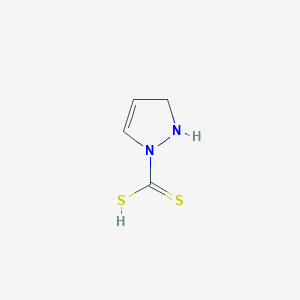
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
